

Application Notes: Erythrosine B Protocol for Yeast Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate assessment of cell viability is a cornerstone of cellular and molecular biology, with critical applications in fields ranging from academic research to industrial fermentation and drug development. The **Erythrosine B** viability assay offers a reliable, non-toxic, and cost-effective method for distinguishing between live and dead yeast cells. **Erythrosine B** is a membrane exclusion dye; viable cells with intact cell membranes prevent the dye from entering the cytoplasm, thus remaining unstained.[1] Conversely, non-viable cells with compromised membranes are unable to exclude the dye, resulting in a distinct pink or red coloration.[1][2] This straightforward method provides clear, easily interpretable results, making it an excellent alternative to other common viability stains such as methylene blue and trypan blue.[1][2]

Principle of the Method

The **Erythrosine B** assay is based on the principle of dye exclusion by intact cell membranes. **Erythrosine B** is a negatively charged molecule that cannot passively cross the lipid bilayer of a healthy cell membrane.[3] Therefore, live cells remain colorless. In contrast, dead or membrane-compromised cells lose the ability to regulate the passage of molecules across their membranes.[3] **Erythrosine B** can then freely enter the cytoplasm and bind to intracellular proteins, staining the cells a vibrant pink.[2][4] This clear colorimetric distinction allows for the straightforward enumeration of live and dead cells using a standard light microscope and a hemocytometer.

Advantages of Erythrosine B

- Non-Toxic: Unlike trypan blue, which is a known carcinogen, Erythrosine B is a non-toxic food-grade dye, enhancing laboratory safety.[2]
- Clear Results: **Erythrosine B** provides a stark contrast between live (unstained) and dead (pink) cells, which can be more distinct than the varying shades of blue observed with methylene blue, especially when viability is low.[1]
- Rapid Staining: The staining process is nearly instantaneous, with dead cells taking up the dye within a minute.[2]
- Stability: **Erythrosine B** is stable in solution and as a non-toxic stain, it does not significantly impact the viability of the live cells over short periods, allowing for more flexibility in sample preparation.[2]

Data Presentation

Parameter	Erythrosine B	Methylene Blue	Trypan Blue
Principle	Membrane Exclusion	Metabolic Reduction	Membrane Exclusion
Color of Dead Cells	Pink/Red	Blue	Blue
Toxicity	Non-toxic	Toxic	Carcinogenic
Staining Time	~1 minute	~5-10 minutes	~5 minutes
Typical Working Concentration	0.05% (w/v)	0.01% (w/v)	0.4% (w/v)
Notes	Clear differentiation, stable.	Can produce intermediate staining, less reliable below 80% viability.[1]	Stains proteins, potentially leading to background staining.

Experimental Protocols Materials and Reagents

• Erythrosine B powder

- Tris-HCl buffer (1M, pH 7.4)
- Sterile distilled water
- · Yeast culture
- Hemocytometer with coverslip
- Micropipettes and sterile tips
- Microscope (400x magnification recommended)[5][6]
- · Microcentrifuge tubes
- Vortex mixer

Preparation of Staining Solutions

- 1. 2% (w/v) Erythrosine B Stock Solution:
- Weigh 0.8 g of Erythrosine B powder.
- Dissolve in 40 mL of 0.1M Tris-HCl buffer.
- Vortex thoroughly until the powder is completely dissolved.
- Store in a light-protected container at 4°C.
- 2. 0.1M Tris-HCl Buffer:
- Add 5 mL of 1M Tris-HCl buffer to 45 mL of sterile distilled water.
- · Mix well.
- 3. 0.1% (w/v) **Erythrosine B** Working Solution:
- Add 0.5 mL of the 2% Erythrosine B stock solution to 9.5 mL of 0.1M Tris-HCl buffer.
- · Vortex to mix. This solution is ready for use.

Staining Protocol

- Sample Preparation:
 - Ensure the yeast culture is well-mixed by gentle vortexing or pipetting.

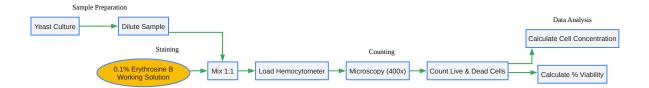
 If the cell density is high, dilute the yeast culture with sterile water or buffer to an appropriate concentration for counting (an ideal concentration results in 50-100 cells per large square of the hemocytometer). A 1:10 or 1:100 dilution is often a good starting point.

Staining:

- In a microcentrifuge tube, mix the diluted yeast suspension and the 0.1% Erythrosine B working solution in a 1:1 ratio.[2] This will result in a final Erythrosine B concentration of 0.05%.
- For example, mix 10 μL of the diluted yeast suspension with 10 μL of the 0.1% **Erythrosine B** working solution.
- Mix gently by pipetting. No incubation period is required.[4]
- · Loading the Hemocytometer:
 - Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.
 - Place the coverslip over the counting chamber.
 - Pipette approximately 10 μL of the stained cell suspension into the groove of the hemocytometer, allowing capillary action to fill the chamber. Avoid overfilling.
- Microscopy and Counting:
 - Place the hemocytometer on the microscope stage.
 - Using a 40x objective (for a total magnification of 400x), focus on the grid lines of the central square of the hemocytometer.[5][7]
 - Count the number of live (unstained) and dead (pink/red) cells in the 25 large squares within the central grid.
 - To avoid counting cells twice, establish a consistent counting rule (e.g., count cells touching the top and left lines, but not the bottom and right lines).
 - It is recommended to count at least 100-200 total cells to ensure statistical significance.

Data Analysis

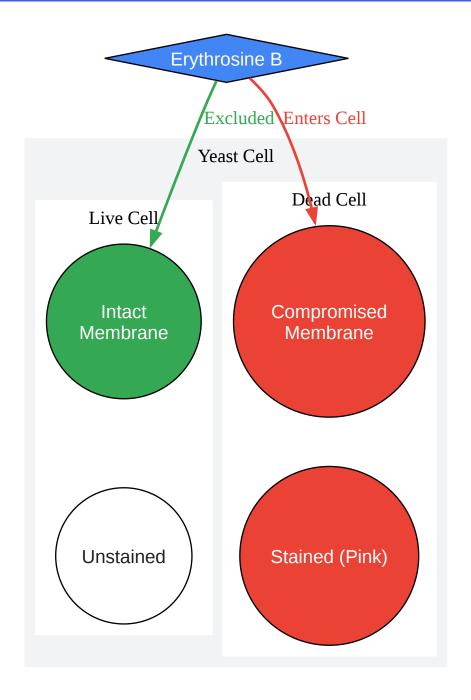
Calculate the percentage of viable cells using the following formula:


% Viability = (Number of Live Cells / Total Number of Cells (Live + Dead)) x 100

To calculate the total cell concentration (cells/mL):

Total Cells/mL = (Total Cell Count in Central Grid / 25) x Dilution Factor x 10,000

(Note: The volume of the central grid of a standard hemocytometer is 0.1 μ L, which is 1/10,000 of a mL. The division by 25 averages the count per large square.)


Mandatory Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for yeast cell viability assay using **Erythrosine B**.

Click to download full resolution via product page

Caption: Mechanism of **Erythrosine B** for yeast cell viability determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Viability Assays Erythrosin B vs. Methylene Blue Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 2. escarpmentlabs.com [escarpmentlabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 5. blog.whitelabs.com [blog.whitelabs.com]
- 6. coloradobeer.org [coloradobeer.org]
- 7. Counting yeast with a hemocytometer Hemocytometer [hemocytometer.org]
- To cite this document: BenchChem. [Application Notes: Erythrosine B Protocol for Yeast Cell Viability Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12517662#erythrosine-b-protocol-for-yeast-cell-viability-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com